2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)-1,8-naphthyridine
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Overview
Description
2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)-1,8-naphthyridine is a complex heterocyclic compound that features a unique combination of pyrazolo[3,2-b][1,3]oxazine, piperidine, and naphthyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions
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Preparation of Pyrazolo[3,2-b][1,3]oxazine Core: : This step often involves the cyclization of appropriate precursors under controlled conditions. For example, ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate can be synthesized through a condensation reaction involving hydrazine derivatives and ethyl acetoacetate .
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Introduction of Piperidine Group: : The piperidine moiety can be introduced through nucleophilic substitution reactions. This step may involve the use of piperidine derivatives and suitable leaving groups to achieve the desired substitution.
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Formation of Naphthyridine Ring: : The final step involves the formation of the naphthyridine ring, which can be achieved through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
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Substitution: : Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents onto the molecule. Common reagents for these reactions include halides, amines, and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)-1,8-naphthyridine has a wide range of scientific research applications, including:
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Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
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Biological Research: : Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
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Chemical Biology: : The compound can be used as a chemical probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.
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Industrial Applications: : The compound’s unique chemical properties make it suitable for use in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, and other proteins that play key roles in cellular processes.
Molecular Targets: The compound may bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazolo core but differ in the fused ring systems and substituents.
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a pyrazolo core but have different ring structures and functional groups.
Uniqueness
2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)-1,8-naphthyridine is unique due to its combination of pyrazolo[3,2-b][1,3]oxazine, piperidine, and naphthyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21N5O2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H21N5O2/c26-20(17-13-18-25(23-17)9-2-12-27-18)24-10-6-14(7-11-24)16-5-4-15-3-1-8-21-19(15)22-16/h1,3-5,8,13-14H,2,6-7,9-12H2 |
InChI Key |
DOEWFSWFDMJWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4)OC1 |
Origin of Product |
United States |
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